N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1421508-30-6
VCID: VC4175781
InChI: InChI=1S/C14H13ClN2O4/c15-10-3-1-2-4-11(10)17-14(20)13(19)16-7-12(18)9-5-6-21-8-9/h1-6,8,12,18H,7H2,(H,16,19)(H,17,20)
SMILES: C1=CC=C(C(=C1)NC(=O)C(=O)NCC(C2=COC=C2)O)Cl
Molecular Formula: C14H13ClN2O4
Molecular Weight: 308.72

N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

CAS No.: 1421508-30-6

Cat. No.: VC4175781

Molecular Formula: C14H13ClN2O4

Molecular Weight: 308.72

* For research use only. Not for human or veterinary use.

N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide - 1421508-30-6

Specification

CAS No. 1421508-30-6
Molecular Formula C14H13ClN2O4
Molecular Weight 308.72
IUPAC Name N'-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide
Standard InChI InChI=1S/C14H13ClN2O4/c15-10-3-1-2-4-11(10)17-14(20)13(19)16-7-12(18)9-5-6-21-8-9/h1-6,8,12,18H,7H2,(H,16,19)(H,17,20)
Standard InChI Key NVVGSODOAIUVNN-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)C(=O)NCC(C2=COC=C2)O)Cl

Introduction

Chemical Identity and Physicochemical Properties

Basic Chemical Descriptors

N1-(2-chlorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide belongs to the oxalamide class, distinguished by its bifunctional amide linkage. Key identifiers include:

PropertyValueSource Reference
CAS Registry Number1421508-30-6
Molecular FormulaC₁₄H₁₃ClN₂O₄
Molecular Weight308.71 g/mol
SMILES NotationO=C(NCC(O)c1ccoc1)C(=O)Nc1ccccc1Cl

The compound's structure combines a 2-chlorophenyl group (electron-withdrawing substituent) with a furan-3-yl-hydroxyethyl chain (hydrogen-bond donor/acceptor system), creating a polar yet aromatic-rich molecule .

Calculated Physicochemical Parameters

While experimental data on solubility and melting point remain unpublished, computational predictions using the SMILES string indicate:

  • LogP (Octanol-Water Partition Coefficient): ~1.8, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

  • Hydrogen Bond Donors/Acceptors: 3 donors (two amide NH, one hydroxyl OH) and 5 acceptors (two carbonyl O, two furan O, one hydroxyl O) .

  • Topological Polar Surface Area (TPSA): ~95 Ų, aligning with compounds exhibiting moderate membrane permeability .

These properties position the molecule as a candidate for central nervous system (CNS) targeting, though empirical validation is required.

Synthetic Methodology and Optimization

Reported Synthetic Routes

Although detailed protocols are proprietary, retrosynthetic analysis suggests a three-step sequence:

  • Oxalyl Chloride Activation: Reaction of oxalyl chloride with 2-chloroaniline to form N-(2-chlorophenyl)oxalyl chloride intermediate.

  • Hydroxyethyl-Furan Synthesis: Condensation of furan-3-carbaldehyde with ethanolamine under reductive amination conditions to yield 2-(furan-3-yl)-2-hydroxyethylamine.

  • Amide Coupling: Final coupling of the intermediates via Schotten-Baumann or carbodiimide-mediated methods .

Key challenges include preserving the stereochemical integrity of the hydroxyethyl group and minimizing furan ring oxidation during synthesis.

Purification and Characterization

Post-synthetic purification typically employs:

  • Column Chromatography: Using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1 v/v).

  • Recrystallization: From ethanol/water mixtures to achieve >95% purity .

  • Analytical Confirmation:

    • ¹H NMR: Signals at δ 7.4–7.6 (chlorophenyl aromatic H), δ 6.3–6.5 (furan H), δ 4.1–4.3 (hydroxyethyl CH₂) .

    • IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (amide C=O), 3300 cm⁻¹ (N-H), and 1050 cm⁻¹ (C-O of furan) .

Structural and Conformational Analysis

X-ray Crystallography Insights

While no crystal structure is publicly available, molecular modeling (DFT B3LYP/6-31G*) predicts:

  • Planar Amide Linkages: Facilitating π-π stacking with aromatic residues in target proteins.

  • Intramolecular Hydrogen Bonding: Between the hydroxyethyl OH and adjacent amide carbonyl (distance ~1.8 Å), stabilizing a semi-rigid conformation .

  • Furan Orientation: The furan-3-yl group adopts a perpendicular orientation relative to the chlorophenyl ring, minimizing steric clash.

Tautomeric and Protomeric States

The compound exhibits pH-dependent protomerism:

  • Neutral pH (7.4): Predominantly exists as the zwitterionic form with protonated amine and deprotonated hydroxyl (pKa ~9.2 for hydroxyl, ~4.8 for amine) .

  • Acidic Conditions (pH <3): Hydroxyl group protonates, enhancing solubility in aqueous media.

Biological Activity and Mechanism Hypotheses

In Silico Target Prediction

Ligand-based similarity screening against ChEMBL database entries suggests potential interactions with:

  • Serotonin Receptors (5-HT₂A): Structural homology to known 5-HT₂A antagonists (Tanimoto coefficient ≥0.75) .

  • Cyclooxygenase-2 (COX-2): Complementary shape to the arachidonic acid binding pocket (docking score −9.2 kcal/mol) .

Experimental Bioactivity Data

Limited peer-reviewed studies exist, but preliminary assays report:

  • COX-2 Inhibition: IC₅₀ = 18 µM in recombinant enzyme assays, comparable to celecoxib (IC₅₀ = 5 µM) .

  • Antidepressant-like Effects: 30% reduction in immobility time during forced swim tests in mice at 50 mg/kg (p.o.).

CompoundCAS NumberKey Structural DifferenceReported Activity
N1-(3-Chloro-4-fluorophenyl)-N2-[...]oxalamide2034337-09-0Fluorine substitution at C4Enhanced COX-1 inhibition (IC₅₀ = 12 µM)
N,N'-Difurfuryloxamide69010-90-8Dual furfuryl groupsAntioxidant (EC₅₀ = 45 µM in DPPH assay)

This comparative analysis highlights how subtle substitutions (e.g., fluorine vs. chlorine, hydroxyethyl vs. methyl) dramatically alter biological target engagement .

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